molecular formula C13H16N2OS B2531431 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-93-6

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2531431
CAS No.: 422273-93-6
M. Wt: 248.34
InChI Key: UPYMEWVNSMHBMF-UHFFFAOYSA-N
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Description

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a thioxo group and a pentyl side chain in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pentyl side chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: The compound may serve as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group and the quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the pentyl side chain but shares the quinazolinone core and thioxo group.

    3-alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Variants with different alkyl side chains.

    Quinazolinone derivatives: Compounds with modifications on the quinazolinone core.

Uniqueness

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the pentyl side chain, which may influence its chemical reactivity and biological activity. The combination of the thioxo group and the quinazolinone core also contributes to its distinct properties.

Properties

IUPAC Name

3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYMEWVNSMHBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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